molecular formula C8H14ClN5O2 B6344773 2-[5-(Pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride CAS No. 1211481-41-2

2-[5-(Pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride

Cat. No.: B6344773
CAS No.: 1211481-41-2
M. Wt: 247.68 g/mol
InChI Key: FVOBQCIWGXNKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(Pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride is a compound that features a pyrrolidine ring and a tetrazole ring, both of which are significant in medicinal chemistry. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-amino-1H-tetrazole with pyrrolidine and formaldehyde under acidic conditions to form the tetrazole ring. The resulting intermediate is then reacted with bromoacetic acid to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-[5-(Pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid is used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Pyrrolidin-1-yl)-2H-tetrazol-2-yl]ethanoic acid
  • 2-(Carboxymethyl)-5-(pyrrolidin-1-yl)-2H-tetrazole

Uniqueness

2-[5-(Pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid is unique due to its specific combination of a pyrrolidine ring and a tetrazole ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility, making it more versatile for various applications.

Properties

IUPAC Name

2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2.ClH/c14-8(15)6-13-7(9-10-11-13)5-12-3-1-2-4-12;/h1-6H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOBQCIWGXNKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NN=NN2CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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